![molecular formula C13H14F3NO B2697162 1-[4-(Trifluoromethyl)benzoyl]piperidine CAS No. 411209-38-6](/img/structure/B2697162.png)

1-[4-(Trifluoromethyl)benzoyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

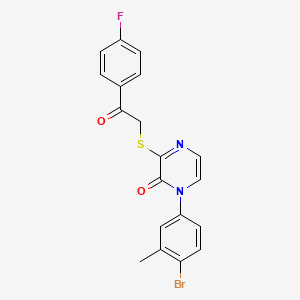

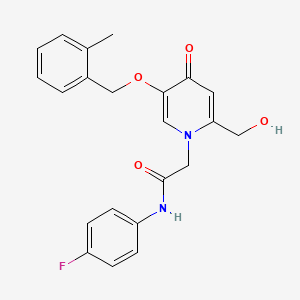

“1-[4-(Trifluoromethyl)benzoyl]piperidine” is a chemical compound with the CAS Number: 411209-38-6 . It has a molecular weight of 257.26 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H14F3NO/c14-13(15,16)11-6-4-10(5-7-11)12(18)17-8-2-1-3-9-17/h4-7H,1-3,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity . Substitution with bulky moieties in the para position of benzamide significantly increases this activity. The study identified compound 21, a derivative with an affinity 18,000 times greater for AChE than BuChE, as a potent inhibitor of acetylcholinesterase, suggesting potential use in antidementia agents (Sugimoto et al., 1990).

Further exploration of structure-activity relationships (SAR) in piperidine derivatives led to the discovery of compounds with enhanced anti-AChE activity . Introduction of a phenyl group on the nitrogen atom of amide moieties in these derivatives, such as 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine, resulted in potent inhibitors of AChE. Compound 19 was found to be one of the most potent AChE inhibitors, showing selectivity over BuChE (Sugimoto et al., 1992).

Synthetic Approach and Chemical Structure Analysis

A synthetic approach for 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine was developed , starting from 4-hydroxypiperidine and 4-(hydroxymethyl)piperidine, respectively. This method, which includes acylation and subsequent transformations, is valuable for preparing multigram amounts of these compounds, important building blocks in medicinal chemistry (Logvinenko et al., 2021).

Studies on the molecular structure and spectroscopic properties of N-benzoyl piperidine derivatives have been conducted . These studies employed NMR spectroscopy to investigate barriers of C–N rotation in a series of amides, providing insights into the rotational barrier and structural dynamics of these compounds (Tafazzoli et al., 2008).

1-Benzyl-4-(N-Boc-amino)piperidine was characterized using various spectroscopic techniques , including FT-IR, FT-Raman, UV-Vis, and NMR. The study involved density functional theory (DFT) to determine optimized geometrical parameters and vibrational assignments, offering a deeper understanding of the structural features of this compound (Janani et al., 2020).

Investigation into the stereochemistry of 1-benzoyl-2,5-dimethyl-4-piperidone revealed important insights into the isomeric equilibrium and conformational energy of the β-CH3 group in piperidine derivatives, enhancing the understanding of their stereochemical properties (Litvinenko et al., 1989).

Safety and Hazards

Eigenschaften

IUPAC Name |

piperidin-1-yl-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)11-6-4-10(5-7-11)12(18)17-8-2-1-3-9-17/h4-7H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSDOSQRNQXQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2697081.png)

![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2697082.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2697084.png)

![1-[1-(3-fluorobenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2697086.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2697099.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)

![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2697101.png)